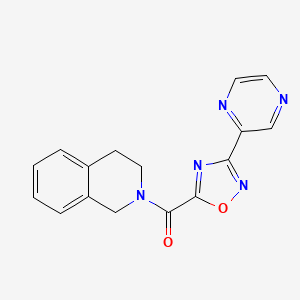

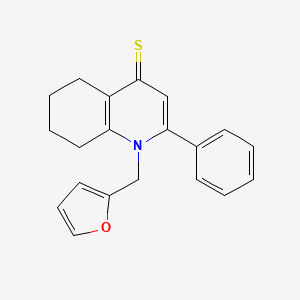

Ethyl 2-(2-adamantylidene)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(2-adamantylidene)acetate is a derivative of adamantane . Adamantane derivatives are of significant interest in research due to their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Synthesis Analysis

Ethyl 2-adamantylidenecyanoacetate, a related compound, can be produced in quantitative yield by a reaction between adamantanone and ethyl cyanoacetate with a VO(acac)2 catalyst . This suggests a potential pathway for the synthesis of Ethyl 2-(2-adamantylidene)acetate.Molecular Structure Analysis

The structure of 2-adamantylidene and its heavier group-14 analogues have been studied at the M06/def2-TZVPP//BP86/def2-TZVPP level of theory . These compounds have a singlet ground state, where the carbene and silylene bridges in 2C and 2Si are bent .Wissenschaftliche Forschungsanwendungen

Synthesis of Functional Adamantane Derivatives

Unsaturated adamantane derivatives like Ethyl 2-(2-adamantylidene)acetate serve as precursors for synthesizing a wide range of functional adamantane derivatives. These derivatives have applications in developing novel materials with specific properties, such as increased thermal stability or modified electronic characteristics .

Creation of Monomers for Polymerization

The high reactivity of Ethyl 2-(2-adamantylidene)acetate makes it an excellent candidate for creating monomers. These monomers can be polymerized to form polymers with unique properties, including high thermal stability and resistance to chemical attacks, making them suitable for advanced engineering applications .

Development of Thermally Stable and High-Energy Fuels

Researchers are exploring the use of Ethyl 2-(2-adamantylidene)acetate in the development of thermally stable and high-energy fuels. The unique structure of adamantane derivatives contributes to the stability and energy density of the fuels, which could be beneficial for aerospace and other high-temperature applications .

Pharmaceutical Applications

The versatility of Ethyl 2-(2-adamantylidene)acetate extends to the pharmaceutical industry, where it’s used as a starting material for the synthesis of bioactive compounds. These compounds can lead to the development of new medications with potential therapeutic effects .

Production of Diamondoids

Ethyl 2-(2-adamantylidene)acetate can be utilized in the synthesis of higher diamond-like bulky polymers, known as diamondoids. These structures have applications in nanotechnology and materials science, where they can be used to create ultra-hard coatings or as components in electronic devices .

Quantum-Chemical Calculations

The electronic structure of Ethyl 2-(2-adamantylidene)acetate can be studied using quantum-chemical calculations. This research has implications for understanding the mechanisms of chemical and catalytic transformations, which is crucial for designing new catalysts and enhancing chemical reactions .

Safety and Hazards

While specific safety and hazards information for Ethyl 2-(2-adamantylidene)acetate is not available in the retrieved papers, ethyl acetate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, causes serious eye irritation, and may cause drowsiness or dizziness .

Eigenschaften

IUPAC Name |

ethyl 2-(2-adamantylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-16-14(15)8-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNAFECGMVREFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C2CC3CC(C2)CC1C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-adamantylidene)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2966492.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2966498.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2966500.png)

![benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate](/img/structure/B2966502.png)

![Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/no-structure.png)

![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2966508.png)

![10-Methyl-12-(4-phenylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2966513.png)